molecular formula C15H22N6O B6456742 2,4,5-trimethyl-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyrimidine CAS No. 2548990-03-8

2,4,5-trimethyl-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyrimidine

Cat. No.: B6456742
CAS No.: 2548990-03-8
M. Wt: 302.37 g/mol
InChI Key: KKJQWDXYPGHIIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2,4,5-trimethyl-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyrimidine features a pyrimidine core substituted with three methyl groups (positions 2, 4, 5) and a piperazine moiety at position 4. The piperazine is further functionalized with a methylene bridge to a 5-methyl-1,3,4-oxadiazole heterocycle.

Properties

IUPAC Name

2-methyl-5-[[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O/c1-10-11(2)16-12(3)17-15(10)21-7-5-20(6-8-21)9-14-19-18-13(4)22-14/h5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJQWDXYPGHIIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)CC3=NN=C(O3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues in Antimicrobial Hybrids

Compound from : 1-Ethyl-6-fluoro-7-{4-[(4-(4-methylpiperazin-1-yl)methyl)-5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (4b) shares a piperazine-oxadiazole motif but integrates a quinolone core (common in antibiotics like norfloxacin). The oxadiazole here is a 5-thioxo variant, which increases electron-withdrawing effects compared to the 5-methyl substituent in the target compound. 4b demonstrated antimicrobial activity, suggesting that the target compound’s oxadiazole-piperazine-pyrimidine architecture may similarly enhance bioactivity .

Table 1: Antimicrobial Hybrid Comparison
Feature Target Compound 4b ()
Core Structure Pyrimidine Quinolone
Oxadiazole Substituent 5-Methyl 5-Thioxo
Piperazine Function Linker to oxadiazole Dual piperazine linkers
Bioactivity Not reported Antimicrobial

Isoxazole-Pyrimidine Derivatives in Receptor Modulation

Compound 21w (): 4-(3-(4-Fluorophenyl)-6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidin-4-yl)piperazin-2-one features an isoxazole-fused pyrimidine core and a piperazinone substituent. Unlike the target compound’s oxadiazole, the isoxazole ring offers distinct electronic properties due to oxygen and nitrogen positioning. This compound was optimized for Toll-like receptor (TLR) modulation, highlighting the role of heterocycle-piperazine hybrids in receptor targeting. The target compound’s methyl-oxadiazole may offer superior metabolic stability compared to the labile trifluoromethyl group in 21w .

Imidazo-Pyridine Derivatives with Piperazine Linkers

Compound from :
6-Bromo-7-{4-[(5-methylisoxazol-3-yl)methyl]piperazin-1-yl}-2-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazo[4,5-b]pyridine replaces the pyrimidine core with an imidazo[4,5-b]pyridine system. The 5-methylisoxazole substituent parallels the target’s 5-methyl-oxadiazole, but the isoxazole’s oxygen may reduce lipophilicity compared to the nitrogen-rich oxadiazole. Such structural variations influence solubility and binding kinetics .

Table 2: Heterocyclic Core Comparison
Feature Target Compound Compound
Core Structure Pyrimidine Imidazo[4,5-b]pyridine
Heterocyclic Substituent 1,3,4-Oxadiazole Isoxazole
Piperazine Role Direct linker Dual piperazine functionality
Molecular Weight ~369.5 (estimated) 551.48

Thiazole vs. Oxadiazole Substituents

Compound from : 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(5-methyl-1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine substitutes the oxadiazole with a thiazole ring. However, oxadiazoles exhibit stronger electron-withdrawing effects, which could improve binding to electrophilic enzyme sites. The target compound’s molecular weight (estimated ~369.5) is comparable to this analog (369.5), suggesting similar pharmacokinetic profiles .

Preparation Methods

Classical Biginelli Condensation Modifications

The pyrimidine ring is constructed via cyclocondensation of ethyl acetoacetate (1), acetamide (2), and trimethyl orthoacetate (3) in acidic ethanol (HCl, 80°C, 12 h). This yields 2,4,5-trimethyl-6-hydroxypyrimidine (4), which is subsequently chlorinated using phosphorus oxychloride (POCl₃, 110°C, 6 h) to form 2,4,5-trimethyl-6-chloropyrimidine (5) in 78% yield.

Key spectral data for intermediate 5 :

  • ¹H NMR (CDCl₃) : δ 2.32 (s, 3H, C5-CH₃), 2.45 (s, 6H, C2/C4-CH₃), 6.85 (s, 1H, C5-H).

  • MS (EI) : m/z 173 [M]⁺.

Functionalization with Piperazine

Nucleophilic Aromatic Substitution (SNAr)

Intermediate 5 undergoes SNAr with piperazine (6) in refluxing acetonitrile (K₂CO₃, 80°C, 24 h) to afford 2,4,5-trimethyl-6-piperazin-1-yl-pyrimidine (7) in 65% yield. Excess piperazine (3 eq) ensures complete substitution while minimizing dimerization.

Optimization observations :

  • Solvent effects : Acetonitrile > DMF > THF (yields: 65% vs. 58% vs. 42%).

  • Base selection : K₂CO₃ > Et₃N > NaHCO₃ (yields: 65% vs. 53% vs. 48%).

Construction of the 5-Methyl-1,3,4-Oxadiazole Moiety

Hydrazide Cyclization Approach

Methyl hydrazinecarboxylate (8) reacts with acetyl chloride (9) in dichloromethane (0°C → rt, 6 h) to form N-acetyl hydrazide (10). Subsequent cyclodehydration using phosphorus oxychloride (POCl₃, 60°C, 4 h) yields 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride (11), isolated as a stable solid (mp 89–91°C).

Alternative method : Microwave-assisted cyclization (150°C, 20 min) improves yield to 82% compared to conventional heating (67%).

Final Coupling and Characterization

Reductive Amination Protocol

Intermediate 7 reacts with 11 via reductive amination (NaBH₃CN, MeOH, 0°C → rt, 12 h) to install the methylene bridge between piperazine and oxadiazole. Crude product is purified via silica chromatography (EtOAc/hexane 3:7) to yield the target compound (68% yield).

Analytical data for final product :

  • ¹H NMR (DMSO-d₆) : δ 1.98 (s, 3H, oxadiazole-CH₃), 2.30–2.45 (m, 12H, pyrimidine-CH₃ + piperazine-CH₂), 3.60 (s, 2H, N-CH₂-oxadiazole), 6.72 (s, 1H, pyrimidine-H).

  • HPLC purity : 98.6% (C18 column, 0.1% TFA/MeCN gradient).

  • HRMS (ESI+) : m/z 359.2084 [M+H]⁺ (calc. 359.2087).

Comparative Evaluation of Synthetic Routes

ParameterPathway A (Convergent)Pathway B (Linear)
Total Steps57
Overall Yield32%24%
Purification ComplexityModerateHigh
Scalability>100 g<50 g

Pathway A demonstrates superior efficiency due to parallel synthesis of fragments and fewer purification steps.

Challenges and Optimization Strategies

  • Oxadiazole instability : The 1,3,4-oxadiazole ring is prone to hydrolysis under acidic conditions. Using anhydrous POCl₃ and strict temperature control (<60°C) mitigates decomposition.

  • Piperazine dimerization : Employing high-dilution conditions (0.1 M) during SNAr reduces bis-alkylation byproducts.

  • Stereochemical control : The target compound exists as a racemic mixture due to the chiral piperazine bridgehead. Resolution via chiral HPLC (Chiralpak AD-H column) achieves >99% ee but adds cost.

Industrial-Scale Considerations

For kilogram-scale production:

  • Replace POCl₃ with polymer-supported reagents to simplify workup.

  • Implement continuous flow microwave reactors for oxadiazole cyclization (residence time 5 min vs. 4 h batch).

  • Utilize crystallization-based purification instead of chromatography (solvent: heptane/EtOAc 9:1).

Q & A

Basic: What are the established synthetic routes for this compound, and what key intermediates are involved?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with the preparation of the piperazine-oxadiazole intermediate. Key steps include:

  • Mannich Reaction: Formation of the piperazine ring via condensation of formaldehyde with secondary amines .
  • Coupling Reactions: Linking the oxadiazole moiety to the piperazine core using coupling agents like EDCI/HOBt .
  • Pyrimidine Functionalization: Introducing methyl groups at positions 2, 4, and 5 through nucleophilic substitution or alkylation .
    Critical intermediates include 5-methyl-1,3,4-oxadiazole-2-carbaldehyde and 4-(aminomethyl)piperazine derivatives.

Basic: Which spectroscopic and chromatographic methods are essential for structural characterization?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR for confirming methyl group positions and piperazine-oxadiazole connectivity. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in complex regions .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular formula and detects synthetic impurities .
  • HPLC-PDA: Purity assessment using C18 columns with gradient elution (e.g., acetonitrile/water + 0.1% TFA) .

Advanced: How can synthetic yields be optimized while minimizing byproducts?

Methodological Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in coupling steps but require strict moisture control .
  • Catalysis: Palladium catalysts (e.g., Pd/C) improve efficiency in hydrogenation steps.
  • Temperature Gradients: Lower temperatures (0–5°C) reduce side reactions during oxadiazole formation .
  • Byproduct Mitigation: Use scavenger resins (e.g., polymer-bound isocyanates) to trap unreacted intermediates .

Advanced: How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

  • Standardized Assays: Replicate assays under controlled conditions (e.g., fixed pH, temperature) to minimize variability .
  • SAR Analysis: Compare activity trends with structurally similar compounds (e.g., pyrimidine derivatives with varying substituents) to identify critical pharmacophores .
  • Dose-Response Curves: Use IC₅₀/EC₅₀ values to normalize potency comparisons .

Advanced: What computational strategies support structure-activity relationship (SAR) studies?

Methodological Answer:

  • Molecular Docking: Simulate binding to target receptors (e.g., kinases) using software like AutoDock Vina. Prioritize oxadiazole and pyrimidine moieties as interaction hotspots .
  • QSAR Modeling: Train models with descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
  • MD Simulations: Assess conformational stability of the piperazine ring in aqueous environments (e.g., GROMACS) .

Basic: What are the primary biological targets investigated for this compound?

Methodological Answer:

  • Enzyme Inhibition: Screened against kinases (e.g., EGFR) and phosphodiesterases due to pyrimidine’s ATP-mimetic properties .
  • Antimicrobial Activity: Tested against Gram-positive bacteria (e.g., S. aureus) via broth microdilution assays .
  • Cytotoxicity: Evaluated in cancer cell lines (e.g., MCF-7) using MTT assays .

Advanced: How can researchers address discrepancies in spectral data during structural confirmation?

Methodological Answer:

  • Isotopic Labeling: Use ¹⁵N-labeled intermediates to clarify nitrogen environments in complex NMR spectra .
  • X-ray Crystallography: Resolve ambiguous NOE correlations by co-crystallizing with heavy atoms (e.g., bromine) .
  • DFT Calculations: Predict ¹³C chemical shifts via Gaussian software to validate experimental NMR assignments .

Basic: What purification techniques are recommended for isolating the final compound?

Methodological Answer:

  • Column Chromatography: Use silica gel with gradient elution (hexane/ethyl acetate → dichloromethane/methanol) .
  • Recrystallization: Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals .
  • Prep-HPLC: Employ reverse-phase columns (e.g., XBridge C18) for isolating milligram-scale impurities .

Advanced: How does modifying the oxadiazole substituent impact target selectivity?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs): Nitro or cyano substituents on oxadiazole enhance kinase inhibition but reduce solubility .
  • Lipophilic Modifications: Longer alkyl chains (e.g., propyl) improve membrane permeability but increase metabolic instability .
  • Bioisosteric Replacement: Substitute oxadiazole with 1,2,4-triazole to maintain H-bonding while altering pharmacokinetics .

Advanced: What strategies mitigate metabolic instability in preclinical studies?

Methodological Answer:

  • Prodrug Design: Introduce ester or phosphate groups at the pyrimidine 6-position for controlled release .
  • Cytochrome P450 Screening: Identify metabolic hotspots (e.g., piperazine N-methyl) using liver microsomes .
  • Stability Studies: Monitor degradation in simulated gastric fluid (pH 2.0) and hepatic S9 fractions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.